4'-Methoxyflavone (CAS 4143-74-2) is a synthetic, O-methylated flavonoid characterized by a flavone backbone with a single methoxy substitution at the 4' position of the B-ring. In scientific procurement and industrial research, it is primarily sourced as a high-purity reference standard for in vitro biological assays and as a regioselective precursor for the synthesis of complex flavonoid derivatives. Unlike crude plant extracts or highly hydroxylated flavonoids, 4'-methoxyflavone offers high lipophilicity, predictable DMSO solubility, and well-characterized baseline interactions with key metabolic enzymes and cell-death pathways . Its defined structural geometry makes it a critical control material for structure-activity relationship (SAR) studies requiring strict B-ring electronic configurations.
Substituting 4'-Methoxyflavone with the unsubstituted parent flavone or alternative isomers fundamentally compromises assay integrity and target engagement. The specific placement of the methoxy group at the 4' position alters the molecule's electronic distribution and steric profile, which is an absolute requirement for its targeted biological activities. For example, generic flavone completely lacks the ability to inhibit PARP-1-mediated parthanatos, a neuroprotective mechanism unlocked specifically by the 4'-methoxy substitution [1]. Furthermore, shifting the methoxy group or removing it alters binding affinities to critical metabolic enzymes like Cytochrome P450 1B1 by multiple folds[2]. Consequently, buyers must procure the exact 4'-methoxy isomer to ensure reproducibility in targeted neuroprotection, chemoprevention, or pharmacokinetic screening workflows.
High-throughput screening demonstrates that the addition of a methoxy group at the 4' position of the flavone backbone is essential for inhibiting parthanatos. In MNNG-induced HeLa and SH-SY5Y cell models, 4'-Methoxyflavone exhibited an EC50 of 10.41 ± 1.31 μM for restoring cell viability and preventing poly(ADP-ribose) accumulation, whereas the unsubstituted parent flavone lacked this specific neuroprotective activity[1].
| Evidence Dimension | Parthanatos inhibition (EC50) |
| Target Compound Data | 10.41 ± 1.31 μM |
| Comparator Or Baseline | Unsubstituted Flavone (Inactive) |
| Quantified Difference | Conversion from inactive baseline to ~10 μM potency |
| Conditions | MNNG-induced DNA damage model in HeLa/SH-SY5Y cells |
Buyers screening for novel neurotherapeutics or PARP-1 pathway modulators must procure the 4'-methoxy derivative, as generic flavones will fail to elicit the target response.
The structural positioning of the methoxy group significantly impacts binding affinity to human Cytochrome P450 1B1. Assays measuring EROD activity show that substituting the B-ring of flavone with a 4'-methoxy group decreases the IC50 from 0.60 μM (parent flavone) to 0.23 μM[1].
| Evidence Dimension | CYP1B1 Inhibition (IC50) |
| Target Compound Data | 0.23 μM |
| Comparator Or Baseline | Flavone (0.60 μM) |
| Quantified Difference | 2.6-fold increase in inhibitory potency |
| Conditions | Recombinant human CYP1B1 EROD assay |
For researchers conducting pharmacokinetic profiling or developing CYP1B1-targeted chemopreventive agents, 4'-Methoxyflavone provides a significantly tighter binding baseline than unsubstituted flavone.
Unlike highly hydroxylated flavonoids (e.g., 3,5,7-trihydroxyflavone, IC50 = 2.3 μM) which strongly inhibit CYP3A4, mono-methoxyflavones and the parent flavone exhibit weak interaction with this major metabolic enzyme. 4'-Methoxyflavone and its parent backbone demonstrate IC50 values >100 μM against CYP3A4-dependent midazolam 4-hydroxylation, ensuring lower risks of off-target metabolic interference [1].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
| Target Compound Data | >100 μM |
| Comparator Or Baseline | 3,5,7-Trihydroxyflavone (2.3 μM) |
| Quantified Difference | >40-fold lower inhibitory activity |
| Conditions | CYP3A4-dependent midazolam 4-hydroxylation assay |
Procurement of 4'-Methoxyflavone is advantageous for assay development where avoiding CYP3A4-mediated drug-drug interactions is critical to maintaining experimental integrity.
The mono-methoxylation of the flavone backbone enhances lipophilicity while maintaining reliable handling characteristics for high-throughput environments. 4'-Methoxyflavone demonstrates standardized solubilization in DMSO at 5 mg/mL (approximately 20 mM), yielding clear solutions without the extensive heating or sonication often required for highly substituted or polymeric flavonoid extracts .
| Evidence Dimension | Stock Solubilization (DMSO) |
| Target Compound Data | 5 mg/mL (clear solution) |
| Comparator Or Baseline | Crude flavonoid extracts / Polyhydroxyflavones (Require extensive heating/sonication) |
| Quantified Difference | Immediate clear solution at ~20 mM |
| Conditions | Standard ambient laboratory preparation |
For high-throughput screening and automated liquid handling, procuring a compound with verified, immediate DMSO solubility prevents dosing inaccuracies and mechanical blockages.
Utilized as a validated lead compound or positive control in high-throughput screening assays targeting PARP-1 overactivation and parthanatos. Its specific 4'-methoxy B-ring structure is strictly required for efficacy, making it the necessary choice over generic flavones for neurodegeneration models [1].
Applied in in vitro pharmacokinetic panels as a selective CYP1B1 inhibitor. Researchers leverage its 2.6-fold higher potency over generic flavone to study metabolic pathways, chemopreventive mechanisms, and structure-activity relationships in drug metabolism [2].
Procured as a high-purity starting material for the synthesis of more complex, multi-substituted bioactive flavonoids. The pre-installed 4'-methoxy group ensures strict regiocontrol during downstream cyclization or functionalization reactions, avoiding the low yields associated with non-specific methylation of polyhydroxyflavones .
Irritant